molecular formula C8H7ClO2 B1582972 2-Chloro-1-(4-hydroxyphenyl)ethanone CAS No. 6305-04-0

2-Chloro-1-(4-hydroxyphenyl)ethanone

Cat. No.: B1582972
CAS No.: 6305-04-0
M. Wt: 170.59 g/mol
InChI Key: PPPIAEPDQPCIIM-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO2. It is a chlorinated acetophenone derivative, known for its reactivity and utility in various chemical syntheses. This compound is often used as an intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and chemical industries .

Scientific Research Applications

2-Chloro-1-(4-hydroxyphenyl)ethanone is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition, particularly histone deacetylase (HDAC) inhibitors.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the manufacture of dyes, fragrances, and other specialty chemicals

Safety and Hazards

2-Chloro-1-(4-hydroxyphenyl)ethanone is classified as having acute toxicity, oral (Category 3) and skin corrosion (Category 1B) . It is harmful if swallowed and causes burns . Protective measures include wearing protective gloves, clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(4-hydroxyphenyl)ethanone can be synthesized through several methods. One common route involves the reaction of 4-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction Reactions: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-hydroxyphenyl)ethanone involves its reactivity as a haloketone. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by a nucleophile. In biological systems, it may inhibit enzymes like HDAC by interacting with the active site and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3-hydroxyphenyl)ethanone
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone
  • 2-Chloro-1-(4-methoxyphenyl)ethanone

Uniqueness

2-Chloro-1-(4-hydroxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a hydroxyl group and a chlorine atom on the aromatic ring allows for diverse chemical transformations and applications .

Properties

IUPAC Name

2-chloro-1-(4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPIAEPDQPCIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075258
Record name Ethanone, 2-chloro-1-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6305-04-0
Record name 2-Chloro-1-(4-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6305-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxyphenacyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6305-04-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41671
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Record name Ethanone, 2-chloro-1-(4-hydroxyphenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID3075258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(4-hydroxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of 2-Chloro-1-(4-hydroxyphenyl)ethanone molecules within its crystal structure?

A1: In the crystal structure of this compound, the asymmetric unit comprises two independent molecules with similar geometries. [] Both molecules are nearly planar. [] They are connected through O—H⋯O and C—H⋯O hydrogen bonds to create chains two molecules thick that run along the (-101) direction. []

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